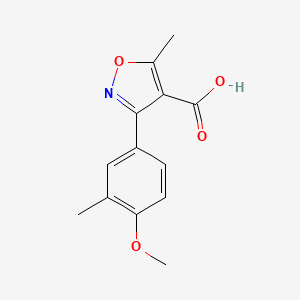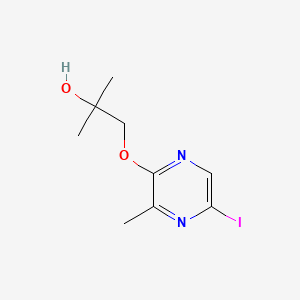
1-((5-Iodo-3-methylpyrazin-2-yl)oxy)-2-methylpropan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((5-Iodo-3-methylpyrazin-2-yl)oxy)-2-methylpropan-2-ol is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications This compound features an iodine atom attached to a pyrazine ring, which is further connected to a methylpropanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Iodo-3-methylpyrazin-2-yl)oxy)-2-methylpropan-2-ol typically involves the iodination of a pyrazine derivative followed by the introduction of the methylpropanol group. The reaction conditions often require the use of iodine reagents and catalysts to facilitate the iodination process. The specific steps and conditions can vary, but a common approach involves:
Iodination: Reacting 3-methylpyrazine with iodine in the presence of an oxidizing agent.
Etherification: Introducing the 2-methylpropan-2-ol group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring safety protocols for handling iodine and other reactive chemicals.
化学反応の分析
Types of Reactions
1-((5-Iodo-3-methylpyrazin-2-yl)oxy)-2-methylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the iodine atom or to alter the oxidation state of the compound.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in a compound with a different functional group replacing the iodine atom.
科学的研究の応用
1-((5-Iodo-3-methylpyrazin-2-yl)oxy)-2-methylpropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
作用機序
The mechanism by which 1-((5-Iodo-3-methylpyrazin-2-yl)oxy)-2-methylpropan-2-ol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The iodine atom and the pyrazine ring play crucial roles in binding to these targets, potentially inhibiting or activating specific pathways. The exact pathways and molecular targets can vary depending on the specific application and the biological context.
類似化合物との比較
Similar Compounds
3-Iodo-5-methylpyrazine: Similar structure but lacks the methylpropanol group.
5-Iodo-2-methylpyrazine: Differently substituted pyrazine ring.
2-Iodo-3-methylphenol: Contains an iodine atom and a methyl group but has a phenol ring instead of a pyrazine ring.
Uniqueness
1-((5-Iodo-3-methylpyrazin-2-yl)oxy)-2-methylpropan-2-ol is unique due to its specific combination of functional groups and the presence of both an iodine atom and a pyrazine ring
特性
分子式 |
C9H13IN2O2 |
|---|---|
分子量 |
308.12 g/mol |
IUPAC名 |
1-(5-iodo-3-methylpyrazin-2-yl)oxy-2-methylpropan-2-ol |
InChI |
InChI=1S/C9H13IN2O2/c1-6-8(11-4-7(10)12-6)14-5-9(2,3)13/h4,13H,5H2,1-3H3 |
InChIキー |
CHVLLVRAZROEPC-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CN=C1OCC(C)(C)O)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


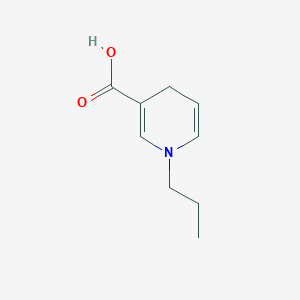
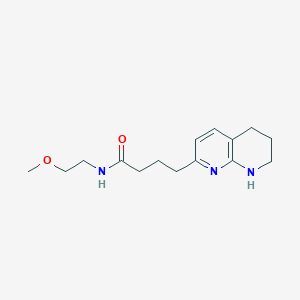
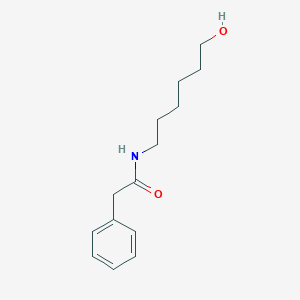

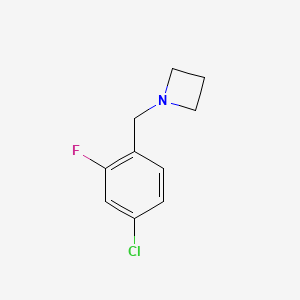
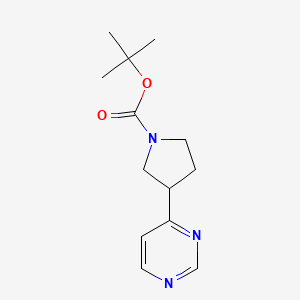
![3-Benzyl-8-Boc-1-(methoxymethyl)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13683024.png)
![Tert-butyl N-(3-oxospiro[5.5]undecan-9-YL)carbamate](/img/structure/B13683026.png)
![8-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylic Acid](/img/structure/B13683032.png)
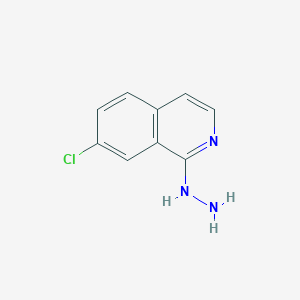

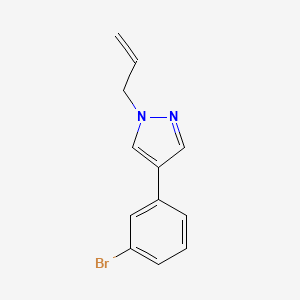
![2-[(2-methylphenyl)methyl]guanidine](/img/structure/B13683041.png)
